Octadecenylammonium acetate
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Overview
Description
Octadecenylammonium acetate is a chemical compound with the molecular formula C20H41NO2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long hydrocarbon chain and ammonium acetate group, which contribute to its distinct chemical behavior and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecenylammonium acetate typically involves the reaction of octadecenylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C18H37NH2} + \text{CH3COOH} \rightarrow \text{C20H41NO2} ]
In this reaction, octadecenylamine (C18H37NH2) reacts with acetic acid (CH3COOH) to form this compound (C20H41NO2). The reaction is usually conducted at elevated temperatures and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecenylammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ammonium acetate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Octadecenylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the preparation of nanoparticles and as a stabilizing agent in biological assays.
Industry: this compound is used in the production of cosmetics, personal care products, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of octadecenylammonium acetate involves its interaction with various molecular targets and pathways. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ammonium acetate group can interact with proteins and other biomolecules, influencing their structure and function. These interactions contribute to the compound’s effects in different applications, such as enhancing the stability of nanoparticles or facilitating drug delivery.
Comparison with Similar Compounds
Octadecenylammonium acetate can be compared with other similar compounds, such as:
Stearylammonium acetate: Similar in structure but with a saturated hydrocarbon chain.
Oleylammonium acetate: Similar in structure but with a different unsaturation position in the hydrocarbon chain.
Cetyltrimethylammonium bromide (CTAB): A commonly used surfactant with a different counterion (bromide instead of acetate).
The uniqueness of this compound lies in its specific combination of a long hydrocarbon chain and an ammonium acetate group, which imparts distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
25377-70-2 |
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Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
acetic acid;(E)-octadec-1-en-1-amine |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-18H,2-16,19H2,1H3;1H3,(H,3,4)/b18-17+; |
InChI Key |
ZDAZKCCRAIYMNO-ZAGWXBKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/N.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CN.CC(=O)O |
Origin of Product |
United States |
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